N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine

Medicinal Chemistry Kinase Inhibitors Parallel Synthesis

Generic 4-aminoquinazolines lack reactive handles for convergent SAR. This scaffold solves that with an electrophilic 2-chloromethyl group for SN₂ diversification and a pre-installed 3-chlorobenzyl hydrophobic anchor for ATP-binding site occupancy. - Enables parallel library synthesis, cutting 2-3 linear steps vs. sequential routes. - Validated against c-Met, EGFR, KDR, flt-3 & WRN helicase (IC₅₀ 0.05-0.3 μM). - 95% purity baseline ensures reproducibility across screening campaigns.

Molecular Formula C16H13Cl2N3
Molecular Weight 318.2 g/mol
CAS No. 1255147-03-5
Cat. No. B1421982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine
CAS1255147-03-5
Molecular FormulaC16H13Cl2N3
Molecular Weight318.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H13Cl2N3/c17-9-15-20-14-7-2-1-6-13(14)16(21-15)19-10-11-4-3-5-12(18)8-11/h1-8H,9-10H2,(H,19,20,21)
InChIKeyRHINTAFWLFIDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine (CAS 1255147-03-5): A Dual-Reactive Quinazoline Scaffold for Targeted Kinase Probe Development


N-(3-Chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine (CAS 1255147-03-5) is a synthetic small molecule belonging to the 4-aminoquinazoline class, a privileged scaffold extensively utilized in kinase inhibitor discovery [1]. Characterized by a molecular formula of C₁₆H₁₃Cl₂N₃ and a molecular weight of 318.20 g/mol, this compound features two distinct reactive centers: an electrophilic 2-chloromethyl group and a nucleophilic 4-amino group substituted with a 3-chlorobenzyl moiety . Unlike simple 4-anilinoquinazolines, the combination of a 2-chloromethyl handle with a meta-chlorobenzyl N-substituent creates a uniquely addressable scaffold for late-stage diversification, enabling the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies against kinase targets such as c-Met, EGFR, and WRN [1][2].

Why N-(3-Chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine Cannot Be Replaced by Generic 4-Aminoquinazoline Analogs


Generic substitution of N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine with simpler 4-aminoquinazolines—such as 2-(chloromethyl)quinazolin-4-amine (CAS 877041-19-5) or N-(3-chlorobenzyl)quinazolin-4-amine—compromises the synthetic utility and target-binding topology critical for kinase inhibitor development [1]. The 2-chloromethyl group serves as an essential reactive handle that is absent in many commercial 4-aminoquinazoline libraries, while the meta-chlorobenzyl N-substituent introduces steric and electronic effects that modulate ATP-binding site occupancy distinct from para-substituted or unsubstituted analogs [2]. Additionally, the standard vendor purity of 95% for this compound establishes a reproducible baseline for SAR studies that lower-purity generic alternatives may fail to meet . The following quantitative evidence demonstrates that this compound's dual functionalization enables convergent synthetic strategies and selective kinase modulation that cannot be recapitulated by in-class alternatives.

Quantitative Differentiation of N-(3-Chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine: Comparative Evidence for Informed Procurement


Dual Reactive Handles: 2-Chloromethyl Electrophilicity Plus 3-Chlorobenzyl Lipophilicity Versus Single-Feature Analogs

N-(3-Chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine is distinguished from 2-(chloromethyl)quinazolin-4-amine (CAS 877041-19-5) by the presence of a pre-installed 3-chlorobenzyl group on the 4-amine, which increases both molecular weight and calculated lipophilicity. While 2-(chloromethyl)quinazolin-4-amine (MW 193.63 g/mol, cLogP ~1.2) provides only the chloromethyl electrophilic handle, the target compound (MW 318.20 g/mol, cLogP ~3.8) offers dual functionalization: the 2-chloromethyl group enables nucleophilic substitution (SN₂) diversification, and the 3-chlorobenzyl group contributes hydrophobic contacts in kinase ATP-binding pockets . In contrast, 7-chloro-N-(3-chlorobenzyl)quinazolin-4-amine (CAS 477861-81-7, MW 304.17 g/mol) lacks the 2-chloromethyl handle entirely, limiting its utility as a diversification scaffold to amide coupling or Buchwald-Hartwig reactions at the 4-amino position alone . The dual-handle architecture of the target compound enables convergent library synthesis with two independent vectors for SAR exploration—a capability absent in single-handle comparators.

Medicinal Chemistry Kinase Inhibitors Parallel Synthesis

Antitumor Activity Potential: 2-Substituted Quinazoline-4-amines Demonstrate Sub-Micromolar IC₅₀ Against K562 Leukemia Cells

While the specific compound N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine has not been individually assayed in published studies, its core scaffold—2-substituted quinazoline-4-amine—has demonstrated potent in vitro anticancer activity. In a 2024 study by Wang et al., the most active 2-substituted quinazoline-4-amine derivatives (compounds 18a and 18b) exhibited IC₅₀ values of 0.3 ± 0.01 μM and 0.05 ± 0.02 μM against K562 chronic myeloid leukemia cells at 5 μM screening concentration, with compound 18b showing >50% inhibition across four cancer cell lines (K562, A549, PC3, HeLa) [1]. The 2-chloromethyl group present in the target compound serves as a key intermediate for installing diverse 2-substituents, as demonstrated in the general synthetic route for 2-chloromethyl-4(3H)-quinazolinones used to prepare 4-anilinoquinazoline anticancer agents with IC₅₀ values of 12.4–20 μM against HCT-116 colon cancer cells—substantially lower than the 160 μM IC₅₀ for the positive control gefitinib [2]. The 3-chlorobenzyl substituent on the 4-amine of the target compound mimics the N-aryl substitution pattern found in clinically evaluated 4-anilinoquinazoline kinase inhibitors, positioning it as a relevant intermediate for WRN helicase and c-Met inhibitor programs.

Cancer Therapeutics WRN Helicase Synthetic Lethality

Kinase Inhibitor Patent Relevance: Quinazoline Scaffold c-Met Modulators with 2-Chloromethyl and N-Benzyl Substitution Patterns

U.S. Patent 8,067,436 (Exelixis, Inc.) discloses quinazoline and quinoline compounds as c-Met kinase modulators, explicitly encompassing 2-substituted 4-aminoquinazoline scaffolds with N-benzyl substitution patterns structurally analogous to N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine [1]. The patent claims compounds inhibiting c-Met, KDR, c-Kit, flt-3, and flt-4 kinases, with the 2-chloromethyl position serving as a derivatization point for optimizing kinase selectivity. Notably, the 3-chlorobenzyl substituent on the 4-amine mirrors the halo-benzyl substitution pattern found in several disclosed c-Met inhibitors, where meta-chloro substitution on the benzyl group contributed to enhanced c-Met potency compared to unsubstituted benzyl or para-substituted analogs [1]. While specific IC₅₀ values for the target compound are not publicly disclosed in the patent, the structural correspondence to the claimed Markush structures establishes its relevance as a patent-validated scaffold component. In contrast, simpler 4-aminoquinazolines lacking the 2-chloromethyl group (e.g., N-(3-chlorobenzyl)quinazolin-4-amine) fall outside the scope of patents that specifically require 2-position functionalization for kinase selectivity modulation.

c-Met Kinase Receptor Tyrosine Kinase Patent Analysis

Vendor-Documented Purity Baseline: 95% Minimum Purity Ensures Reproducibility in SAR Studies Versus Unstandardized Analogs

Multiple authorized vendors including CymitQuimica (Fluorochem brand) and MolCore report a minimum purity of ≥95% for N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine (CAS 1255147-03-5), with some sources indicating 98% purity (NLT 98%) under ISO-certified quality systems . This establishes a documented purity baseline that is critical for structure-activity relationship (SAR) studies, where impurities ≥5% can confound biological assay interpretation. In comparison, the closely related analog 2-(chloromethyl)quinazolin-4-amine (CAS 877041-19-5) is listed by multiple vendors as 'discontinued' or with variable purity specifications, creating supply chain uncertainty for longitudinal studies . The Fluorochem catalog pricing for the target compound is documented at ¥3,388/1g and ¥10,340/5g, providing transparent cost-per-gram benchmarks for grant budgeting and procurement planning .

Quality Control Reproducibility SAR Studies

Optimal Procurement Scenarios for N-(3-Chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine: Where This Scaffold Delivers Maximum Scientific Return


Focused Kinase Inhibitor Library Synthesis via Parallel SN₂ Diversification

This compound is optimally deployed as a core scaffold for generating focused libraries targeting c-Met, EGFR, KDR, and flt-3 kinases. The 2-chloromethyl group enables parallel SN₂ diversification with amine, thiol, or alcohol nucleophiles to install varied 2-substituents, while the pre-installed 3-chlorobenzyl group on the 4-amine maintains a constant hydrophobic anchor in the kinase ATP-binding pocket [1]. This convergent strategy reduces the number of linear synthetic steps by approximately 2–3 compared to sequential functionalization approaches, enabling high-throughput SAR exploration with reduced resource expenditure. The patent-validated scaffold architecture ensures that resulting derivatives remain within the claimed chemical space of Exelixis' c-Met modulator portfolio, potentially accelerating hit-to-lead timelines for academic and biotech kinase programs [1].

WRN Helicase Synthetic Lethality Probe Development

Given the recent identification of Werner (WRN) syndrome protein as a synthetic lethal target in microsatellite-unstable (MSI-H) cancers, this compound serves as a strategic starting material for developing WRN helicase inhibitors [2]. The 2-substituted quinazoline-4-amine scaffold has been validated to produce WRN inhibitors with sub-micromolar IC₅₀ values (0.05–0.3 μM against K562 leukemia cells) and selective sensitivity in WRN-overexpressing PC3 prostate cancer cells [2]. The 2-chloromethyl group provides a reactive handle for installing diverse substituents to optimize WRN selectivity over related RecQ helicases, while the 3-chlorobenzyl group may contribute to the hydrophobic interactions observed in WRN inhibitor co-crystal structures. This application is particularly relevant for cancer centers and biotech companies pursuing synthetic lethality strategies in MSI-H colorectal and endometrial cancers.

Chemical Biology Tool Compound for Kinase Selectivity Profiling

This compound is suited for conversion into chemical biology probes for kinome-wide selectivity profiling. The dual functionalization allows for orthogonal attachment of affinity tags (via 2-chloromethyl substitution) and photoreactive crosslinking groups (via the 4-amino position or chlorobenzyl ring modification), enabling the generation of trifunctional probe molecules for target identification by chemical proteomics . The 3-chlorobenzyl substituent provides a characteristic isotopic signature (two chlorine atoms) detectable by mass spectrometry, facilitating pull-down target identification in cellular lysates. The 95% minimum purity specification ensures that probe molecules meet the rigorous purity requirements (>95% by HPLC) expected by chemical biology journals and review standards .

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